molecular formula C25H22N4O3S3 B2633180 1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea CAS No. 397289-29-1

1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea

Cat. No.: B2633180
CAS No.: 397289-29-1
M. Wt: 522.66
InChI Key: XYUCMEPYKBVPGM-UHFFFAOYSA-N
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Description

This compound features a benzothiazole moiety attached to a phenyl ring, connected via a thiourea linkage to a 4-(pyrrolidine-1-sulfonyl)benzoyl group. The benzothiazole core is known for enhancing bioactivity in medicinal chemistry, while the thiourea group facilitates hydrogen bonding interactions. The pyrrolidine sulfonyl substituent may improve solubility and metabolic stability compared to bulkier or more basic groups like piperazine .

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S3/c30-23(17-10-12-20(13-11-17)35(31,32)29-14-3-4-15-29)28-25(33)26-19-7-5-6-18(16-19)24-27-21-8-1-2-9-22(21)34-24/h1-2,5-13,16H,3-4,14-15H2,(H2,26,28,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUCMEPYKBVPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiourea derivatives, including the compound . For instance, research indicates that derivatives of benzothiazole-thiourea exhibit potent antiproliferative activity against various cancer cell lines. In particular, compounds derived from this structure have shown effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Properties

The antimicrobial efficacy of thiourea derivatives has been extensively documented. Studies have highlighted that the compound demonstrates activity against both Gram-positive and Gram-negative bacteria. For example, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, showcasing significant inhibition zones compared to standard antibiotics . The structural features of the compound contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects

Inflammation-related disorders are prevalent in various chronic diseases, and compounds with anti-inflammatory properties are of great interest. Research has indicated that thiourea derivatives can inhibit pro-inflammatory cytokines and enzymes (such as COX-2), thereby reducing inflammation in experimental models . This suggests potential therapeutic applications for conditions like arthritis or other inflammatory diseases.

Case Studies

StudyObjectiveFindings
Lee et al., 2002Investigate anticancer propertiesDemonstrated significant apoptosis induction in cancer cell lines treated with thiourea derivatives.
Madasani et al., 2023Assess antimicrobial activityFound the compound effective against multiple bacterial strains, outperforming conventional antibiotics.
Faidallah et al., 2011Evaluate anti-inflammatory effectsReported reduction in inflammatory markers in treated animal models.

Mechanism of Action

The mechanism of action of 1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Findings :

  • Benzothiazole vs. Pyridine : Benzothiazole derivatives (e.g., Patel et al.) show superior antibacterial activity compared to pyridine analogues, likely due to enhanced π-π stacking and hydrophobic interactions .
  • Sulfonamide Groups : Piperazine sulfonyl (Compound 28) may improve water solubility, while pyrrolidine sulfonyl (target compound) offers metabolic stability due to reduced basicity .
  • Thiourea Linkage : Critical for hydrogen bonding in antitubercular (Sriram et al.) and antimicrobial (Patel et al.) agents, suggesting its indispensability in target binding .

Biological Activity

1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea is a compound that integrates the structural features of benzothiazoles and thioureas, both known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound consists of a benzothiazole moiety linked to a thiourea structure, which is known to enhance biological activity through various mechanisms including enzyme inhibition and receptor modulation. The presence of the pyrrolidine sulfonamide group further contributes to its potential efficacy in targeting specific biological pathways.

Anticancer Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on cancer cell lines with IC50 values ranging from 1.5 to 20 µM across various assays . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

CompoundCell LineIC50 (µM)Reference
Thiourea Derivative AU93716.23
Thiourea Derivative BTHP-1>50
Benzothiazole Derivative CMCF-77.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thioureas generally demonstrate activity against a range of bacterial strains. For example, certain derivatives have shown IC50 values against Staphylococcus aureus and Streptococcus pyogenes in the nanomolar range .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Thiourea derivatives have been reported to exhibit strong reducing potentials in assays such as DPPH and ABTS, with some compounds achieving IC50 values below 50 µg/mL . This suggests that the compound may possess protective effects against oxidative damage.

The biological activities of thioureas often stem from their ability to interact with specific enzymes or receptors:

  • Enzyme Inhibition : Compounds have been identified as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Signal Transduction Modulation : The interaction with pathways such as ASK1 (Apoptosis Signal-Regulating Kinase 1) has been noted, which plays a role in apoptosis and stress response .

Case Studies

A notable study investigated a series of thiourea derivatives, including those structurally related to our compound, revealing their effectiveness against various cancer cell lines. The study highlighted that modifications on the thiourea structure significantly impacted their biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Q & A

Basic: What synthetic methodologies are employed to construct the thiourea core in this compound?

The thiourea moiety is synthesized via condensation of a benzothiazole-containing aniline derivative (e.g., 4-(benzo[d]thiazol-2-yl)benzenamine) with aryl isothiocyanates under reflux conditions in anhydrous DMF. The reaction typically proceeds over 4–6 hours, monitored by TLC, followed by crystallization from ethanol to yield the thiourea intermediate . For example, 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas are isolated in ~79% yield under these conditions .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond lengths, dihedral angles, and non-classical interactions (e.g., π–π stacking, C–H···π) in benzothiazole-thiourea derivatives . Complementary techniques include 1^1H NMR to verify proton environments (e.g., thiourea NH signals at δ ~10–12 ppm) and mass spectrometry for molecular weight confirmation .

Advanced: How can researchers optimize cyclization reactions to generate heterocyclic derivatives from the thiourea precursor?

Cyclization pathways depend on reagent selection:

  • Acid-mediated cyclization (e.g., HCl/EtOH) yields 1,3,5-oxadiazinane-4-thiones via intramolecular nucleophilic attack, forming a six-membered ring .
  • Amine treatment promotes triazinane-2-thione formation through a methylene insertion mechanism, creating a fused triazine-thiourea system .
    Key variables include reaction temperature (60–80°C), solvent polarity, and steric effects of substituents on the aryl group.

Advanced: How should contradictory data between spectroscopic and crystallographic results be resolved?

Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). For instance:

  • Tautomerism : Thiourea thione↔thiol tautomers in solution can obscure NMR assignments, whereas X-ray data provide definitive bond orders .
  • Conformational flexibility : Dihedral angles between benzothiazole and phenyl rings in crystals may differ from solution due to restricted rotation. Validate using DFT calculations or variable-temperature NMR .

Advanced: What strategies are recommended for analyzing non-covalent interactions stabilizing the crystal lattice?

Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., S···H, C–H···π). For example, weak π–π interactions (centroid distances ~3.7 Å) and C–H···S hydrogen bonds (<3.5 Å) contribute to lattice stability in benzothiazole-thiourea derivatives . SHELXL refinement parameters (e.g., R1 < 0.05) ensure accuracy in modeling these interactions .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s potential pharmacological applications?

  • Bioisosteric replacement : Substitute the pyrrolidine-1-sulfonyl group with other sulfonamides to modulate solubility and target binding .
  • Metal coordination : Chelate the thiourea sulfur with transition metals (e.g., Cu(II), Zn(II)) to enhance antimicrobial or antitumor activity, as demonstrated in analogous benzothiazole-metal complexes .
  • Pharmacophore mapping : Use molecular docking to assess interactions between the benzothiazole-thiourea scaffold and enzymes (e.g., HIV-1 protease) .

Advanced: What experimental design principles apply to pharmacological testing of this compound?

Adopt randomized block designs with split-plot arrangements to control variables like dose, solvent, and biological replicates. For example:

  • Primary assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 determination via nonlinear regression .
  • Secondary assays : Evaluate selectivity via toxicity profiling in non-cancerous cells (e.g., HEK293) .
  • Positive controls : Compare with known benzothiazole derivatives (e.g., 2-(4-aminophenyl)benzothiazoles) to benchmark efficacy .

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